molecular formula C15H20O3 B1253757 Telekin

Telekin

Cat. No. B1253757
M. Wt: 248.32 g/mol
InChI Key: LIDPBIULZNRIJE-QHSBEEBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Telekin is a sesquiterpene lactone.
Telekin is a natural product found in Carpesium abrotanoides, Calea jamaicensis, and other organisms with data available.

Scientific Research Applications

1. Anti-Cancer Properties

Telekin, a eudesmane-type sesquiterpene lactone compound isolated from Carpesium divaricatum, demonstrates significant anti-proliferative effects on cancer cells, particularly in human hepatocellular carcinoma cells. Research reveals that telekin activates a mitochondria-mediated apoptotic pathway in these cells, making it a potential therapeutic agent for treating hepatocellular carcinoma (Zheng et al., 2013). Additionally, telekin has been found to suppress human hepatocellular carcinoma cells in vitro by inducing G2/M phase arrest through the activation of the p38 MAPK signaling pathway (Li et al., 2014).

2. Cytotoxic Activity

Derivatives of telekin have been synthesized to evaluate their cytotoxicity against tumor cell lines. Notably, 13-amino derivatives of telekin showed enhanced cytotoxic activity compared to telekin itself, particularly against piperidine and 4-hydroxypiperidine adducts (Wang et al., 2015).

3. Pharmacological Effects

Other sesquiterpene lactones, including telekin, have been studied for their effects on hydroxyl radical scavenging activity and lipid peroxidation. These compounds, isolated from Helenium aromaticum and Telekia speciosa, demonstrated potent hydroxyl radical scavenging abilities, suggesting their potential in oxidative stress-related conditions (Jodynis-Liebert et al., 1999).

properties

Product Name

Telekin

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3aR,4aR,8aR,9aR)-4a-hydroxy-8a-methyl-3,5-dimethylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-12-11(7-15(9,14)17)10(2)13(16)18-12/h11-12,17H,1-2,4-8H2,3H3/t11-,12-,14-,15-/m1/s1

InChI Key

LIDPBIULZNRIJE-QHSBEEBCSA-N

Isomeric SMILES

C[C@]12CCCC(=C)[C@@]1(C[C@H]3[C@@H](C2)OC(=O)C3=C)O

SMILES

CC12CCCC(=C)C1(CC3C(C2)OC(=O)C3=C)O

Canonical SMILES

CC12CCCC(=C)C1(CC3C(C2)OC(=O)C3=C)O

synonyms

telekin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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